Bienvenue dans la boutique en ligne BenchChem!

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Medicinal Chemistry Coordination Chemistry Crystal Engineering

This compound is a superior starting scaffold for drug discovery, offering a unique N-methyl-pyrrole-carboxylate donor adjacent to a 2-pyridyl nitrogen for potential bidentate N,O-chelation. Unlike 3-pyridyl isomers (e.g., CAS 3614-76-4), the 2-yl position alters metal-chelation geometry. The N-methyl group eliminates N-H hydrogen-bond donation, simplifying SAR interpretation and preventing unwanted pyrrole N-H metalation side reactions common in N-H analogs. The unsubstituted C4 position allows systematic electrophilic substitution (halogenation, nitration) for focused library synthesis. This building block enables direct amide coupling for HIV-1 entry inhibitor (NBD-series) and kinase inhibitor programs. We supply this niche heterocyclic intermediate for advanced medicinal chemistry and MOF architecture research.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 1706461-03-1
Cat. No. B2879372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
CAS1706461-03-1
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCN1C(=CC=C1C(=O)O)C2=CC=CC=N2
InChIInChI=1S/C11H10N2O2/c1-13-9(5-6-10(13)11(14)15)8-4-2-3-7-12-8/h2-7H,1H3,(H,14,15)
InChIKeyBDNSCQFBQFGZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic Acid (CAS 1706461-03-1): Structural Baseline and Procurement Context


1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1706461-03-1, molecular formula C11H10N2O2, MW 202.21 g/mol) is a bifunctional heterocyclic building block combining a pyrrole-2-carboxylic acid core with an N-methyl substituent and a 5-(pyridin-2-yl) appendage . The compound belongs to the broader 5-aryl/heteroaryl-pyrrole-2-carboxylic acid class, which has established utility as key intermediates for biologically active molecules including HIV-1 entry inhibitors (NBD series) and kinase inhibitors [1]. Unlike its demethylated analog 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1706469-32-0), the N-methyl group eliminates pyrrole N–H hydrogen-bond donor capacity, altering molecular recognition and solubility profiles .

Why In-Class Pyrrole-2-Carboxylic Acids Cannot Simply Be Interchanged for 1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic Acid


Substituting 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid with a generic pyrrole-2-carboxylic acid analog introduces three critical and independently impactful structural perturbations. First, the N-methyl group blocks pyrrole N–H hydrogen-bond donation, which fundamentally alters both supramolecular assembly in crystal engineering and target engagement in biological systems . Second, the pyridine nitrogen position (2-yl vs. 3-yl) determines metal-chelation geometry: the 2-yl isomer can form a bidentate N(pyridine)–O(carboxylate) chelate, whereas the 3-yl isomer (CAS 3614-76-4) cannot, leading to divergent coordination chemistry outcomes . Third, the absence of a C4-amino group (present in 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid, CAS 1984165-29-8) eliminates an additional hydrogen-bond donor/acceptor site that influences both synthetic derivatization routes and biological polypharmacology . These differences are not minor; each has been shown to produce measurable shifts in physicochemical properties, reactivity, and biological activity in structurally analogous systems [1].

Quantitative Differentiation Evidence for 1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic Acid: Comparator-Based Analysis


N-Methylation Eliminates Pyrrole N–H Hydrogen-Bond Donation: Physicochemical Comparison

The N-methyl substituent in the target compound removes the pyrrole N–H hydrogen-bond donor present in the demethylated analog 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid. This is substantiated by comparison with the parent scaffold N-methylpyrrole-2-carboxylic acid (CAS 6973-60-0, melting point 136–138 °C) versus pyrrole-2-carboxylic acid (CAS 634-97-9, melting point 204–208 °C), where N-methylation lowers the melting point by approximately 68 °C due to disruption of intermolecular hydrogen bonding . The same principle applies to the target compound, predicting reduced crystal lattice energy and altered solubility compared to its N–H analog.

Medicinal Chemistry Coordination Chemistry Crystal Engineering

Pyridine Regioisomerism (2-yl vs. 3-yl) Dictates Metal Chelation Geometry

The pyridin-2-yl substituent in the target compound positions the pyridine nitrogen adjacent to the pyrrole C5 position, enabling potential bidentate N(pyridine)–O(carboxylate) chelation to metal centers. The positional isomer 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (CAS 3614-76-4) cannot form this chelate due to the meta relationship of the pyridine nitrogen . Pyrrole-2-carboxylic acid itself is an established ligand for Pb(II), Ag(I), Eu(III), Tb(III), and organotin complexes, with carboxylate coordination modes confirmed by single-crystal X-ray diffraction [1][2]. The addition of a pyridin-2-yl moiety introduces a second coordination site with distinct donor properties, enabling bridging or chelating modes inaccessible to either the parent pyrrole-2-carboxylic acid or the 3-yl isomer.

Coordination Chemistry Ligand Design Catalysis

C4-Unsubstituted Scaffold Enables Divergent Derivatization vs. C4-Amino Analogs

The absence of a C4-amino group in the target compound distinguishes it from 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1984165-29-8, MW 217.22, molecular formula C11H11N3O2) . The target compound has a molecular weight of 202.21 g/mol versus 217.22 g/mol for the 4-amino analog (ΔMW = 15.01 g/mol), reflecting the replacement of –H with –NH2 at C4. This structural difference has two practical consequences: (1) the target compound presents an unsubstituted C4 position available for electrophilic aromatic substitution (halogenation, nitration, formylation), enabling regioselective late-stage functionalization that is blocked in the 4-amino analog; (2) the C4-amino group in the analog introduces an additional hydrogen-bond donor/acceptor site, altering both pharmacokinetic properties and off-target interactions in biological assays . For structure-activity relationship (SAR) campaigns, the C4-H compound serves as a cleaner baseline scaffold for systematic substitution.

Synthetic Chemistry Building Block SAR Studies

5-(Pyridin-2-yl)-Pyrrole-2-Carboxylic Acid Scaffold Validated as Key Intermediate in HIV-1 Entry Inhibitor Synthesis

5-Aryl-pyrrole-2-carboxylic acids are established key intermediates for synthesizing NBD-series HIV-1 entry inhibitors (e.g., NBD-11021, NBD-14010), with a general three-step synthetic route from pyrrole achieving gram-scale production without chromatographic purification . The target compound, bearing a 5-(pyridin-2-yl) substituent, offers a heteroaryl variant that may provide improved aqueous solubility and altered electronic properties compared to the phenyl-substituted intermediates used in published NBD syntheses [1]. The pyridin-2-yl group introduces a basic nitrogen (pKa ≈ 5.2 for pyridine) that is absent in phenyl analogs, enabling pH-dependent solubility tuning and potential salt formation for improved handling. While no direct biological data for the target compound in HIV-1 entry assays has been published, the validated class-level activity of 5-aryl-pyrrole-2-carboxylic acid intermediates supports its candidacy as a synthetic entry point for novel entry inhibitor design.

Antiviral Research HIV-1 Entry Inhibition Synthetic Intermediates

Pyridyl-Pyrrole Class Validated as Kinase Inhibitor Scaffold: Cdc7 and Glucagon Receptor Antagonism

The pyridyl-pyrrole scaffold class has demonstrated validated activity across multiple therapeutic targets. In the Cdc7 kinase inhibitor series, 5-heteroaryl-3-carboxamido-2-aryl pyrroles achieved potent enzymatic inhibition with good cellular potency and in vitro ADME properties [1]. Concurrently, substituted pyridyl pyrroles (US Patent 5,776,954) have been established as glucagon receptor antagonists and inhibitors of TNF-α and IL-1 biosynthesis, with applications in diabetes and cytokine-mediated diseases [2]. A specific 2-pyridyl-3,5-diaryl pyrrole (L-168,049) demonstrated potent glucagon receptor antagonism with Kb = 25 nM and selectivity over related receptors [3]. While the target compound is a simpler carboxylic acid building block rather than a fully elaborated drug-like molecule, its core scaffold maps directly onto the privileged pyridyl-pyrrole pharmacophore, making it a relevant starting point for kinase or GPCR-targeted library synthesis.

Kinase Inhibition Cancer Therapeutics Metabolic Disease

Synthetic Accessibility via Catalytic C–H Borylation–Suzuki Coupling Route

A general two-step catalytic method for preparing NH-free 5-(hetero)aryl-pyrrole-2-carboxylates has been established, consisting of Ir-catalyzed C–H borylation of commercially available pyrrole-2-carboxylate esters followed by Suzuki coupling with (hetero)aryl bromides, without requiring pyrrole N–H protection/deprotection steps [1]. This methodology is directly applicable to the synthesis of the target compound using 2-bromopyridine as the coupling partner and an N-methyl-pyrrole-2-carboxylate ester as the borylation substrate. The route tolerates a variety of functional groups including those with acidic protons on the aryl bromide coupling partner, suggesting compatibility with diverse pyridine coupling partners . This synthetic accessibility contrasts with earlier multi-step routes requiring N-protection strategies, potentially enabling more cost-effective procurement of the target compound.

Synthetic Methodology Process Chemistry Building Block Supply

Recommended Research and Industrial Application Scenarios for 1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic Acid


Medicinal Chemistry: Kinase or GPCR Targeted Library Synthesis

The carboxylic acid handle enables direct amide coupling with diverse amine-containing fragments, generating focused libraries based on the validated pyridyl-pyrrole pharmacophore [1]. The N-methyl group eliminates a hydrogen-bond donor, simplifying structure-activity relationship interpretation compared to N–H analogs, and the pyridin-2-yl nitrogen can participate in key hinge-binding interactions with kinase active sites. This scenario is supported by the demonstrated Cdc7 kinase inhibition (nanomolar range) and glucagon receptor antagonism (Kb = 25 nM) achieved by structurally elaborated pyridyl-pyrrole derivatives .

HIV-1 Entry Inhibitor Intermediate Development

As a 5-heteroaryl-pyrrole-2-carboxylic acid, the target compound can serve as a key intermediate for synthesizing novel NBD-series HIV-1 entry inhibitors via established three-step protocols [1]. The pyridin-2-yl substituent introduces a basic nitrogen (pKa ≈ 5.2) not present in phenyl-substituted NBD intermediates, potentially enabling salt formation for improved aqueous solubility and formulation. The validated gram-scale synthetic methodology without chromatography makes this an attractive entry point for antiviral medicinal chemistry programs .

Coordination Chemistry and Metal-Organic Framework (MOF) Design

The unique combination of an N-methyl-pyrrole-carboxylate donor and an adjacent pyridin-2-yl nitrogen creates a potential bidentate N,O-chelation motif that is structurally distinct from the monodentate coordination offered by 3-pyridyl isomers [1]. This chelation geometry is relevant for constructing discrete metal complexes or extended MOF architectures, building on the established coordination chemistry of pyrrole-2-carboxylates with Pb(II), Ag(I), Eu(III), and Tb(III) . The N-methyl group further prevents unwanted pyrrole N–H metalation side reactions that can complicate complex synthesis with N–H analogs.

Systematic Structure-Activity Relationship (SAR) Exploration at the Pyrrole C4 Position

The unsubstituted C4 position provides a clean slate for systematic electrophilic substitution (halogenation, nitration, formylation, acylation) to generate focused SAR libraries [1]. This contrasts with the 4-amino analog (CAS 1984165-29-8), where the C4 position is already occupied, limiting derivatization options. For drug discovery programs requiring iterative optimization of C4 substituents, the target compound serves as the more versatile starting scaffold, with molecular weight 15 Da lower than the amino analog (202.21 vs. 217.22 g/mol) .

Quote Request

Request a Quote for 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.